(S)-2-Aminodecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-2-Aminodecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid distinguished by its ten-carbon aliphatic side chain. Unlike the 22 proteinogenic amino acids encoded by the genome, non-proteinogenic amino acids (NPAAs) like (S)-2-aminodecanoic acid serve as powerful tools in modern drug discovery and chemical biology.[1][2] Their unique structures allow for the synthesis of peptides and other bioactive molecules with enhanced pharmacological properties, including improved stability, membrane permeability, and oral bioavailability.[3] This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and biological relevance of (S)-2-aminodecanoic acid, designed for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Formula
(S)-2-Aminodecanoic acid possesses a chiral center at the alpha-carbon (C2), with the (S)-configuration denoting a specific stereochemical arrangement of the substituents. This chirality is fundamental to its biological activity and its utility as a stereospecific building block.[4]
Identifiers and Formula
The fundamental identifiers and formula for (S)-2-Aminodecanoic acid are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-aminodecanoic acid | [3] |
| Synonyms | L-2-Aminodecanoic acid, H-Adec(2)-OH | [3] |
| CAS Number | 84277-81-6 | [3] |
| Molecular Formula | C₁₀H₂₁NO₂ | [3] |
| Molecular Weight | 187.28 g/mol | [3] |
| SMILES | CCCCCCCCN | [3] |
| InChI Key | JINGUCXQUOKWKH-VIFPVBQESA-N | [3] |
Structural Diagram
The molecular structure features a central chiral carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a long, unbranched octyl side chain.
Caption: General workflow for chiral resolution.
Protocol: Enzymatic Kinetic Resolution of N-Acyl-2-aminodecanoic acid
Enzymatic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, such as lipases or acylases.
-
Acylation of Racemic Amine: React racemic 2-aminodecanoic acid with an acylating agent (e.g., acetic anhydride) to form N-acetyl-2-aminodecanoic acid. This step is necessary to provide a suitable substrate for the acylase enzyme.
-
Enzymatic Hydrolysis: Dissolve the racemic N-acetyl-2-aminodecanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Add an immobilized acylase (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer. [5]3. Incubation: Incubate the mixture with gentle stirring at an optimal temperature for the enzyme (e.g., 37 °C) for a sufficient time to achieve approximately 50% conversion. Monitor the reaction progress by HPLC.
-
Separation: After the reaction, filter off the immobilized enzyme for reuse. The resulting mixture contains (S)-2-aminodecanoic acid and unreacted N-acetyl-(R)-2-aminodecanoic acid.
-
Extraction: Adjust the pH of the solution to exploit the differing solubilities of the free amino acid and the acylated form. For instance, acidifying the solution will protonate the (S)-amino acid, keeping it in the aqueous phase, while the less polar N-acetyl-(R)-amino acid can be extracted with an organic solvent like ethyl acetate.
-
Isolation and Deprotection:
-
For (S)-enantiomer: Isolate the free (S)-2-aminodecanoic acid from the aqueous phase, typically by ion-exchange chromatography or crystallization after neutralization.
-
For (R)-enantiomer: The extracted N-acetyl-(R)-2-aminodecanoic acid can be deprotected via acid hydrolysis to yield the (R)-enantiomer.
-
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity and for the purification of (S)-2-aminodecanoic acid.
Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are highly effective for separating amino acid enantiomers. [6]2. Mobile Phase: The choice of mobile phase depends on the column and the analyte.
-
Normal Phase: Typically a mixture of hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v). [7] * Reversed Phase: An aqueous buffer (e.g., phosphate or perchloric acid solution) mixed with an organic modifier like acetonitrile or methanol. [8]3. Additives: For amino acids, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase is often necessary to improve peak shape and resolution. [7]4. Detection: UV detection is commonly used. Since the amino acid itself has a weak chromophore, derivatization with a UV-active agent (e.g., NBD-F) may be employed for enhanced sensitivity, or detection can be performed at a low wavelength (~200-210 nm). [6]5. Flow Rate and Temperature: A typical flow rate is 0.5-1.0 mL/min. Temperature should be controlled as it can significantly affect chiral recognition and resolution. [7]
-
Biological Activity and Applications in Drug Development
As an NPAA, (S)-2-aminodecanoic acid is not incorporated into proteins via ribosomal synthesis. Its value lies in its use as a building block for chemically synthesized peptides and other pharmaceuticals.
Modulation of Peptide Properties
The incorporation of (S)-2-aminodecanoic acid into a peptide sequence imparts significant lipophilicity due to its long alkyl chain. This modification is a key strategy for:
-
Enhancing Membrane Permeability: The hydrophobic side chain can facilitate the peptide's interaction with and passage through cell membranes, which is a major hurdle for many peptide therapeutics.
-
Improving Oral Bioavailability: Conjugation with long-chain fatty acids can increase absorption from the gastrointestinal tract, in part by binding to fatty acid transport proteins. [3]* Increasing Metabolic Stability: The unnatural side chain can sterically hinder cleavage by proteases, thereby extending the half-life of the peptide in vivo.
Role in Bioactive Compounds
(S)-2-aminodecanoic acid and its derivatives are integral components of several classes of bioactive molecules.
-
Histone Deacetylase (HDAC) Inhibitors: Several natural and synthetic HDAC inhibitors, which are a promising class of anticancer agents, feature a long-chain amino acid residue. This lipophilic chain interacts with the hydrophobic active site channel of the HDAC enzyme, contributing to binding affinity and selectivity. [9][10]* Antimicrobial Peptides: The amphipathic nature of peptides containing (S)-2-aminodecanoic acid—possessing both hydrophobic (the alkyl chain) and charged (the peptide backbone and other residues) regions—is a hallmark of many antimicrobial peptides that act by disrupting bacterial cell membranes. [11]
Caption: Role of (S)-2-Aminodecanoic acid in drug development.
Safety and Handling
(S)-2-Aminodecanoic acid and its derivatives should be handled in accordance with standard laboratory safety procedures. Based on safety data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible substances such as strong oxidizing agents. [1]
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